N-(2-(indolin-1-ylsulfonyl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(indolin-1-ylsulfonyl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features both indoline and xanthene moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indoline and xanthene structures imparts unique chemical properties, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they interact with their targets in a manner that modulates these activities .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indoline sulfonyl chloride, which is then reacted with an appropriate xanthene derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-ylsulfonyl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction of the sulfonyl group can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Scientific Research Applications
N-(2-(indolin-1-ylsulfonyl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Industry: Used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide: Shares the indoline and sulfonyl features but with a thiophene moiety instead of xanthene.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Similar indole-based structure with different heteroaryl groups.
Uniqueness
N-(2-(indolin-1-ylsulfonyl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of indoline and xanthene moieties, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-24(23-18-8-2-5-11-21(18)30-22-12-6-3-9-19(22)23)25-14-16-31(28,29)26-15-13-17-7-1-4-10-20(17)26/h1-12,23H,13-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGRGLLFYTWEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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